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Compound of Interest

Compound Name:
2-(2,4-Dichloro-5-

fluorophenyl)propan-2-ol

CAS No.: 1178822-45-1

Cat. No.: B1528587

Get Quote

Executive Summary: The Halogenated
Pharmacophore
The 2,4-dichloro-5-fluorophenyl moiety represents a privileged scaffold in medicinal chemistry,

serving as a critical building block for high-potency antimicrobials and emerging anticancer

agents. Its structural uniqueness lies in the strategic placement of halogen atoms: the fluorine

at position 5 provides metabolic stability and enhanced binding affinity via dipole interactions,

while the chlorines at positions 2 and 4 modulate lipophilicity and serve as versatile leaving

groups for heterocyclization.

This guide dissects the technical utility of this moiety, moving beyond its well-known role as a

precursor to fluoroquinolones (like Ciprofloxacin) to explore its application in novel heterocyclic

systems such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiadiazines.
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To design effective drugs using this scaffold, one must understand the electronic and steric

contributions of the tris-halogenated ring.[1]

The "Fluorine Effect" (Position 5)
The fluorine atom is not merely a substituent; it is a metabolic blockade.

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-

H bond, preventing oxidative metabolism (e.g., hydroxylation) at the 5-position.

Electronic Modulation: Fluorine is the most electronegative element, withdrawing electron

density from the aromatic ring. This lowers the pKa of neighboring acidic groups and alters

the electrostatic potential surface, often enhancing interactions with target protein pockets.

The Dichloro- Functionality (Positions 2 & 4)
Synthetic Versatility: In the synthesis of quinolones, these chlorines act as leaving groups.

The chlorine at position 4 (para to the acid chloride group in the precursor) is particularly

susceptible to Nucleophilic Aromatic Substitution (

), allowing for the introduction of solubilizing groups like piperazine.

Lipophilicity: The hydrophobicity constant (

) for chlorine is positive (+0.71). Two chlorine atoms significantly increase the partition
coefficient (LogP), facilitating passive transport across bacterial cell walls or cancer cell
membranes.

Therapeutic Applications: The Core Data
Antimicrobial Agents (The Fluoroquinolone Legacy)
The most commercially successful application of the 2,4-dichloro-5-fluorophenyl moiety is as

the starting material for Ciprofloxacin and related fluoroquinolones.

Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[2]

Synthetic Transformation: The 2,4-dichloro-5-fluorobenzoyl chloride undergoes a series of

condensations and cyclizations.[3] The 5-fluoro substituent on the benzene ring becomes the
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critical 6-fluoro substituent on the quinolone core, which is essential for gyrase binding

potency.

Emerging Anticancer Agents (Heterocyclic Hybrids)
Recent research has pivoted toward fusing this moiety with nitrogen-rich heterocycles to target

cancer cell lines (MCF-7, HeLa, HepG2).

Compound Class Target Mechanism
Potency (IC50 /
GI50)

Key Reference

1,2,4-Triazolo[3,4-

b]thiadiazines

Antiproliferative

(Broad spectrum)
1.06 – 25.4 µM

1,3,4-Oxadiazoles
Cytotoxicity &

Antifungal
< 10 µg/mL (MIC)

Thiazolotriazoles
Anti-inflammatory /

Analgesic
High inhibition %

Key Insight: The fusion of the 2,4-dichloro-5-fluorophenyl ring with a triazole-thiol core creates

a "butterfly" effect where the halogenated phenyl ring occupies a hydrophobic pocket in the

target enzyme (likely kinases or tubulin), while the triazole coordinates with active site residues.

Synthesis Strategies & Visualization
Workflow: From Precursor to Bioactive Heterocycle
The following diagram illustrates the divergent synthesis pathways starting from 2,4-dichloro-5-

fluorobenzoic acid.
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Figure 1: Divergent synthesis of bioactive heterocycles from 2,4-dichloro-5-fluorophenyl precursor.
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Figure 1: Divergent synthesis of bioactive heterocycles from 2,4-dichloro-5-fluorophenyl

precursor.

Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 4-Amino-5-(2,4-dichloro-5-
fluorophenyl)-4H-1,2,4-triazole-3-thiol
This compound is the "pivot point" for creating anticancer derivatives.

Reagents:

2,4-Dichloro-5-fluorobenzoic acid hydrazide (0.01 mol)

Carbon disulfide (CS2) (0.015 mol)

Potassium hydroxide (KOH) (0.01 mol)

Hydrazine hydrate (99%)

Step-by-Step Methodology:

Salt Formation: Dissolve the hydrazide in absolute ethanol (50 mL) containing KOH. Cool in

an ice bath. Add CS2 dropwise with stirring. A solid precipitate (potassium dithiocarbazinate)

will form.
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Validation Check: The precipitate must be yellow/orange. If white, the reaction with CS2 is

incomplete.

Cyclization: Dilute the suspension with hydrazine hydrate (excess) and reflux for 4–6 hours.

Evolution of H2S gas (rotten egg smell) indicates cyclization is proceeding (use a trap with

NaOH).

Work-up: Pour the reaction mixture into crushed ice and acidify with conc. HCl to pH 2–3.

Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 70–80%. Melting point should be sharp (check literature value, typically

>180°C).

Protocol B: In Vitro Antimicrobial Assay (MIC
Determination)
To verify the bioactivity of the synthesized derivative.

System: Broth Microdilution Method (CLSI Standards). Organisms:S. aureus (Gram+), E. coli

(Gram-), C. albicans (Fungal).[4]

Stock Preparation: Dissolve 10 mg of the derivative in 1 mL DMSO (Stock = 10 mg/mL).

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512

µg/mL down to 0.5 µg/mL in a 96-well plate.

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well.

Controls (Validation):

Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).[5]

Negative Control: DMSO solvent blank (Must show no inhibition).

Sterility Control: Uninoculated media.
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Incubation: 37°C for 24 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

no visible turbidity.

Structure-Activity Relationship (SAR) Analysis
The following diagram visualizes the specific contributions of the substituents on the phenyl

ring, synthesizing data from multiple studies.

Figure 2: SAR Analysis of the 2,4-dichloro-5-fluorophenyl pharmacophore.

Future Perspectives
The 2,4-dichloro-5-fluorophenyl moiety is currently underutilized outside of the fluoroquinolone

space. Future research should focus on:

Hybrid Molecules: Linking this moiety with artemisinin or chalcones to combat multi-drug

resistant (MDR) malaria and tuberculosis.

PROTACs: Using the moiety as a stable, lipophilic ligand in Proteolysis Targeting Chimeras

to degrade specific oncogenic proteins.

Fluorine-18 Labeling: Synthesizing

-labeled analogs for PET imaging of tumors, exploiting the high metabolic stability of the 5-F
position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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